molecular formula C8H14FNO B13933810 3-Fluoro-1-isobutylpyrrolidin-2-one

3-Fluoro-1-isobutylpyrrolidin-2-one

Cat. No.: B13933810
M. Wt: 159.20 g/mol
InChI Key: OCKIIWDIXYLSEK-UHFFFAOYSA-N
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Description

3-Fluoro-1-isobutylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are a class of compounds known for their diverse biological activities and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-isobutylpyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production methods for fluorinated pyrrolidinones often utilize cost-effective and scalable processes. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone make this approach practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-isobutylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and Oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-1-isobutylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 3-Fluoro-1-isobutylpyrrolidin-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts.

Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

3-fluoro-1-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14FNO/c1-6(2)5-10-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

OCKIIWDIXYLSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(C1=O)F

Origin of Product

United States

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